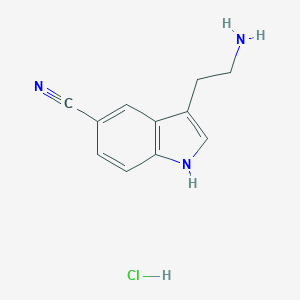
3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride
Overview
Description
Formoterol fumarate is a long-acting beta2-adrenergic receptor agonist used primarily as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD). It was first approved for use in the United States in 2001. This compound acts on bronchial smooth muscle to dilate and relax airways, providing relief from bronchospasm and improving airflow .
Mechanism of Action
Target of Action
The compound, also known as 5-Cyanotryptamine hydrochloride, is structurally similar to tryptamine . Tryptamine, or TRA, is an important neurotransmitter that bears a close structural and chemical similarity to the neurotransmitter serotonin (5-hydroxytryptamine) and to melatonin (5-methoxy-N-acetyltryptamine) . These molecules play a key role in the daily behavioral and physiological states of humans .
Mode of Action
The conformational flexibility of the ethylamine or N-acetyl-ethylamine side chain in these molecules plays an important role in its binding to receptor sites . All indolamines have a heteroaromatic ring system of high electroreactivity and they only differ in the functional group in their side chain .
Biochemical Pathways
Tryptamine has been shown to activate trace amine-associated receptors expressed in the mammalian brain, and regulates the activity of dopaminergic, serotonergic and glutamatergic systems . In the human gut, symbiotic bacteria convert dietary tryptophan to tryptamine, which activates 5-HT4 receptors and regulates gastrointestinal motility .
Result of Action
The molecular and cellular effects of 5-Cyanotryptamine hydrochloride’s action would depend on its interaction with its targets. Given its structural similarity to tryptamine, it may have similar effects, such as modulating neurotransmitter systems and influencing physiological states .
Action Environment
The action, efficacy, and stability of 5-Cyanotryptamine hydrochloride can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment. For instance, as temperature decreases from 25 °C to 5 °C the pH of a tris buffer will increase an average of 0.03 units per degree .
Biochemical Analysis
Biochemical Properties
5-Cyanotryptamine hydrochloride interacts with various enzymes, proteins, and other biomolecules. It primarily acts as an agonist at the 5-HT1A and 5-HT2A receptors . The conformational flexibility of the ethylamine side chain plays an important role in its binding to receptor sites .
Cellular Effects
5-Cyanotryptamine hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been implicated in the regulation of cell proliferation, migration, and maturation in a variety of cell types, including renal proximal tubular cells, endothelial cells, mast cells, neurons, and astrocytes .
Molecular Mechanism
The mechanism of action of 5-Cyanotryptamine hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level primarily through the activation of 5-HT1A and 5-HT2A receptors .
Metabolic Pathways
5-Cyanotryptamine hydrochloride is involved in several metabolic pathways. It is a metabolite of tryptophan and is synthesized both centrally and systemically . Detailed information about the specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, is currently limited.
Preparation Methods
Synthetic Routes and Reaction Conditions: Formoterol fumarate is synthesized through a multi-step process involving the reaction of 4-methoxyphenylacetonitrile with 2-bromo-1-phenylethanone to form an intermediate, which is then subjected to further reactions including reduction, hydrolysis, and coupling with fumaric acid to yield the final product .
Industrial Production Methods: In industrial settings, the production of formoterol fumarate involves large-scale chemical synthesis with stringent control over reaction conditions to ensure high purity and yield. The process typically includes steps such as crystallization, filtration, and drying to obtain the final pharmaceutical-grade compound .
Chemical Reactions Analysis
Types of Reactions: Formoterol fumarate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield formoterol oxide, while reduction may yield formoterol alcohol .
Scientific Research Applications
Formoterol fumarate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of beta2-adrenergic receptor agonists.
Biology: Studied for its effects on bronchial smooth muscle cells and its role in cellular signaling pathways.
Medicine: Extensively researched for its therapeutic effects in asthma and COPD management.
Industry: Used in the development of inhalation therapies and combination inhalers for respiratory diseases
Comparison with Similar Compounds
Salmeterol: Another long-acting beta2-adrenergic receptor agonist with a slower onset of action but longer duration.
Albuterol: A short-acting beta2-adrenergic receptor agonist used for quick relief of asthma symptoms.
Bambuterol: A prodrug of terbutaline, used as a long-acting bronchodilator.
Uniqueness of Formoterol Fumarate: Formoterol fumarate is unique due to its rapid onset of action (2-3 minutes) combined with a long duration of action (up to 12 hours). This makes it suitable for both immediate relief and long-term management of asthma and COPD, providing a significant clinical advantage over other beta2-adrenergic receptor agonists .
Properties
IUPAC Name |
3-(2-aminoethyl)-1H-indole-5-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3.ClH/c12-4-3-9-7-14-11-2-1-8(6-13)5-10(9)11;/h1-2,5,7,14H,3-4,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJFRESIRBDHEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40144215 | |
| Record name | Indole-5-carbonitrile, 3-(2-aminoethyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40144215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101831-71-4 | |
| Record name | Indole-5-carbonitrile, 3-(2-aminoethyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101831714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole-5-carbonitrile, 3-(2-aminoethyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40144215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


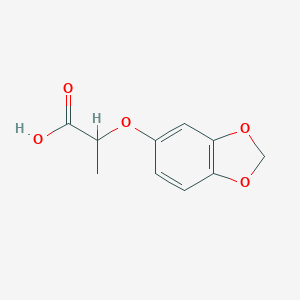
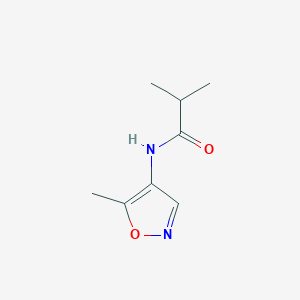
![2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B11556.png)
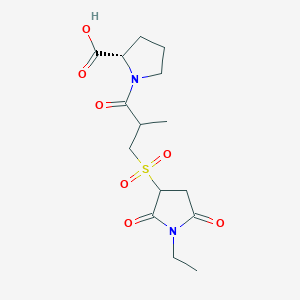
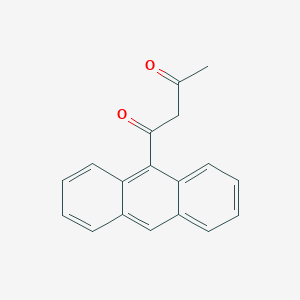
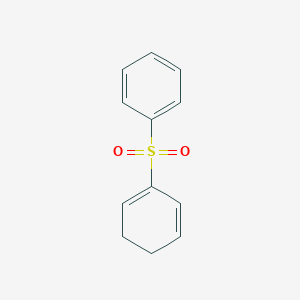
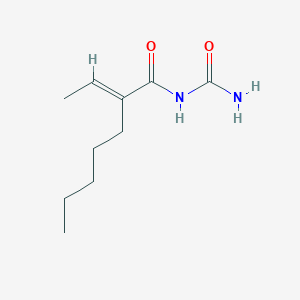
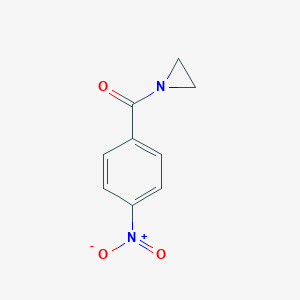
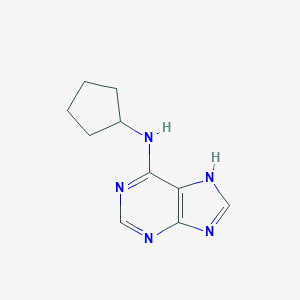
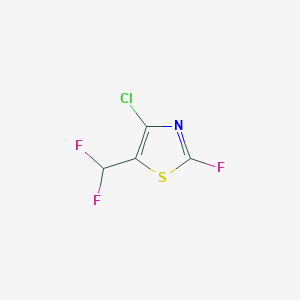
![1-[4-(Trifluoromethyl)benzyl]piperazine](/img/structure/B11577.png)
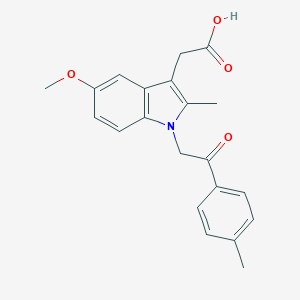
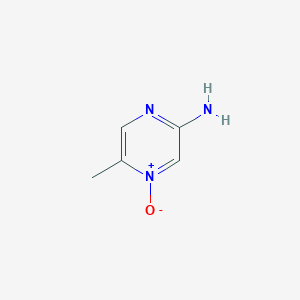
![6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide](/img/structure/B11583.png)
